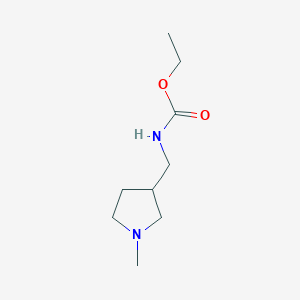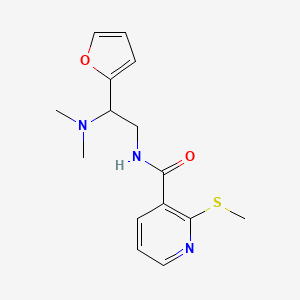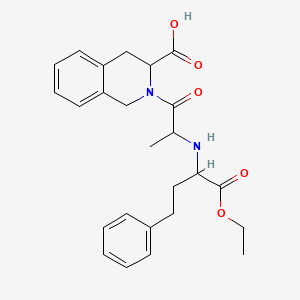
2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a chloro and methyl substitution on the indole ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Chlorination and Methylation: The indole core is then chlorinated and methylated at specific positions using reagents like thionyl chloride and methyl iodide, respectively.
Introduction of the Ethanamine Side Chain:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted indole derivatives .
Applications De Recherche Scientifique
2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indol-3-yl)ethan-1-amine: Lacks the chloro and methyl substitutions, which may result in different biological activities.
6-chloro-1H-indole-3-ethanamine: Similar structure but without the methyl group, potentially altering its chemical properties.
2-methyl-1H-indole-3-ethanamine: Lacks the chloro group, which can affect its reactivity and biological effects.
Uniqueness
The presence of both chloro and methyl groups in 2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine makes it unique, as these substitutions can significantly influence its chemical reactivity and biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H13ClN2 |
|---|---|
Poids moléculaire |
208.69 g/mol |
Nom IUPAC |
2-(6-chloro-2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 |
Clé InChI |
MWCYFKKXSGMXSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C=C(C=C2)Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)






